(3-Fluoropyridin-4-YL)methanamine dihydrochloride
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Overview
Description
(3-Fluoropyridin-4-YL)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2. It is a fluorinated pyridine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique properties .
Scientific Research Applications
(3-Fluoropyridin-4-YL)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Safety and Hazards
“(3-Fluoropyridin-4-YL)methanamine dihydrochloride” is classified as a hazardous material. The signal word is “Danger” and it falls under hazard class 8 . Some of the precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and not getting it in eyes, on skin, or on clothing (P262) .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. These compounds often interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.
Mode of Action
As an aralkylamine , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces The fluorine atom in the compound could form a strong hydrogen bond with its target, enhancing its binding affinity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropyridin-4-YL)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction may produce fluorinated pyridine amines .
Comparison with Similar Compounds
- **2-Fluoropyridin-4-YL)methanamine dihydrochloride
- **4-Fluoropyridin-3-YL)methanamine dihydrochloride
- **3-Chloropyridin-4-YL)methanamine dihydrochloride
Comparison: (3-Fluoropyridin-4-YL)methanamine dihydrochloride is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMPAHTZXHXCHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679885 |
Source
|
Record name | 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-26-4 |
Source
|
Record name | 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-3-fluoropyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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